Aminaftone

Vue d'ensemble

Description

Il est principalement utilisé comme protecteur endothélial pour traiter les troubles capillaires et l'insuffisance veineuse chronique . Au cours des trois dernières décennies, l'aminaphthone a été étudiée pour son efficacité dans diverses affections vasculaires, démontrant de bons résultats cliniques et un profil de sécurité satisfaisant .

Méthodes De Préparation

La préparation de l'aminaphthone implique une voie de synthèse en deux étapes. Initialement, une liaison ester est formée entre la 2-hydroxy-3-méthyl-1,4-naphtohydroquinone et un halogénure de p-nitrobenzoyle dans le benzène. Ceci est suivi par une hydrogénation catalytique sous pression dans le dioxane pour obtenir le produit final . Des avancées récentes ont introduit un nouveau procédé qui utilise des solvants à faible toxicité et des conditions de réaction douces, ce qui le rend plus adapté à la production à l'échelle industrielle .

Analyse Des Réactions Chimiques

L'aminaphthone subit diverses réactions chimiques, notamment :

Oxydation : l'aminaphthone peut être oxydée pour former différents produits selon les réactifs et les conditions utilisés.

Réduction : le composé peut être réduit dans des conditions spécifiques pour donner différents dérivés.

Substitution : l'aminaphthone peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les réactifs couramment utilisés dans ces réactions comprennent l'hydrogène gazeux pour la réduction et divers agents oxydants pour l'oxydation. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

L'aminaphthone a une large gamme d'applications de recherche scientifique, notamment :

Chimie : elle est utilisée dans l'étude de la protection endothéliale et des troubles capillaires.

Mécanisme d'action

L'aminaphthone exerce ses effets en inhibant l'agrégation des érythrocytes dans les capillaires, améliorant ainsi le retour veineux et réduisant la fragilité capillaire . Elle régularise à la baisse l'expression des molécules d'adhésion (VCAM, ICAM, sélectines), des peptides vasoconstricteurs (Endothėline-1) et des cytokines pro-inflammatoires (IL-6, IL-10, VEGF, TGF-beta) . Cette modulation des médiateurs biologiques contribue à maintenir l'homéostasie endothéliale et à réduire les troubles vasculaires.

Applications De Recherche Scientifique

Pharmacological Profile

Aminaphtone acts by modulating endothelial function and reducing inflammation. It has been shown to downregulate adhesion molecules and pro-inflammatory cytokines, which are crucial in vascular pathologies. Key mechanisms include:

- Downregulation of Adhesion Molecules : Aminaphtone reduces the expression of vascular cell adhesion molecule (VCAM), intercellular adhesion molecule (ICAM), and selectins, which play roles in leukocyte adhesion and inflammation .

- Inhibition of Vasoconstrictor Peptides : It decreases the levels of endothelin-1 (ET-1), a potent vasoconstrictor involved in various vascular diseases .

- Cytokine Modulation : The drug has been shown to lower levels of pro-inflammatory cytokines such as IL-6 and VEGF, contributing to its therapeutic effects .

Raynaud's Phenomenon

Raynaud's phenomenon (RP) is characterized by episodic vasospasm leading to reduced blood flow to extremities. Aminaphtone has demonstrated significant efficacy in both primary and secondary forms of RP:

- Clinical Studies : In a six-month study involving 92 patients, those treated with Aminaphtone exhibited a statistically significant increase in skin blood perfusion and a decrease in the frequency and duration of RP attacks .

- Long-term Efficacy : The benefits persisted for up to six months post-treatment, indicating sustained effects on microvascular function .

Systemic Sclerosis

Systemic sclerosis (SSc) is an autoimmune disease that often presents with RP. Aminaphtone's role in managing SSc-related RP has been explored:

- Efficacy in SSc Patients : A study involving 19 patients with SSc showed that Aminaphtone significantly reduced the number of RP attacks and improved overall symptoms compared to controls .

- Tolerability : It was particularly beneficial for patients who could not tolerate endothelin receptor antagonists due to side effects .

Other Vascular Disorders

Aminaphtone has also been investigated for its potential applications in other vascular conditions:

- Chronic Venous Disease : A randomized controlled trial indicated that Aminaphtone improved quality of life metrics and reduced limb volume in patients suffering from chronic venous insufficiency .

- Ulcer Healing : Case studies have reported successful outcomes when Aminaphtone was used alongside antibiotics and anticoagulants in treating chronic ulcers associated with osteomyelitis .

Case Studies and Findings

Several case studies highlight the diverse applications of Aminaphtone:

Mécanisme D'action

Aminaphthone exerts its effects by inhibiting erythrocyte aggregation in capillaries, thereby improving venous return and reducing capillary fragility . It downregulates the expression of adhesion molecules (VCAM, ICAM, Selectins), vasoconstrictor peptides (Endothelin-1), and pro-inflammatory cytokines (IL-6, IL-10, VEGF, TGF-beta) . This modulation of biological mediators helps maintain endothelial homeostasis and reduces vascular disorders.

Comparaison Avec Des Composés Similaires

L'aminaphthone est unique en sa capacité à protéger les cellules endothéliales et à améliorer le retour veineux. Les composés similaires comprennent :

1-naphtol : un dérivé du naphtalène avec des groupes hydroxyle.

Acide aminobenzoïque : un composé aromatique avec des groupes amino et carboxyle.

Aniline : une amine aromatique simple.

Comparée à ces composés, l'aminaphthone a une action plus spécifique sur la protection endothéliale et la fragilité capillaire .

Activité Biologique

Aminaftone, a derivative of 4-aminobenzoic acid, has garnered attention for its diverse biological activities, particularly in the context of vascular health and inflammatory conditions. This article explores the compound's mechanisms, efficacy in various conditions, and relevant case studies.

This compound's primary mechanism involves the inhibition of endothelin-1 (ET-1) production, a peptide that plays a significant role in vasoconstriction and vascular inflammation. Research indicates that this compound reduces ET-1 levels by interfering with the transcription of the pre-pro-endothelin-1 (PPET-1) gene in human endothelial cells. This effect was demonstrated in a study where human ECV304 endothelial cells were treated with interleukin-1 beta (IL-1β) to induce ET-1 production, and subsequent treatment with this compound led to a significant decrease in ET-1 levels in a concentration-dependent manner .

Efficacy in Clinical Conditions

Raynaud's Phenomenon: this compound has been evaluated for its efficacy in treating Raynaud's phenomenon, a condition characterized by episodic vasospasm in response to cold or stress. Clinical studies have shown that this compound improves skin blood perfusion and alleviates symptoms associated with this condition. The compound's ability to enhance microcirculation is attributed to its anti-inflammatory properties and its role in reducing ET-1 levels .

Pulmonary Hypertension: In preclinical models, this compound has demonstrated potential benefits in conditions like pulmonary hypertension. A study involving rats showed that this compound administration attenuated the effects of monocrotaline-induced pulmonary hypertension, likely due to its inhibitory effects on ET-1 production .

Research Findings

The following table summarizes key findings from studies on this compound's biological activity:

Case Studies

Case Study 1: Raynaud's Phenomenon Treatment

A clinical trial involving patients with primary and secondary Raynaud's phenomenon demonstrated that treatment with this compound resulted in improved blood flow and reduced frequency of episodes. Patients reported a significant decrease in pain and discomfort during cold exposure.

Case Study 2: Pulmonary Hypertension Model

In a controlled study using a rat model, administration of this compound led to a marked reduction in pulmonary arterial pressure compared to control groups. The results indicated that the compound effectively mitigated the pathological changes associated with pulmonary hypertension through its anti-inflammatory actions.

Propriétés

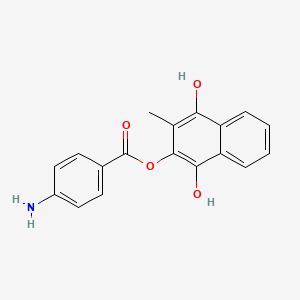

IUPAC Name |

(1,4-dihydroxy-3-methylnaphthalen-2-yl) 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-10-15(20)13-4-2-3-5-14(13)16(21)17(10)23-18(22)11-6-8-12(19)9-7-11/h2-9,20-21H,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLMPBJUYFTWHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1OC(=O)C3=CC=C(C=C3)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163725 | |

| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14748-94-8 | |

| Record name | 1,2,4-Naphthalenetriol, 3-methyl-, 2-(4-aminobenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14748-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminaftone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014748948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminaphthone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13039 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,4-Dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydroxy-3-methyl-2-naphthyl 4-aminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.266 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03JLX11PE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact molecular targets of aminaphtone are not fully elucidated, studies suggest it exerts its effects primarily through modulation of endothelial cell function. Research indicates that aminaphtone can:

- Reduce vascular permeability: Aminaphtone may protect against endothelial permeability and stabilize capillary-like structures formed by human umbilical vein endothelial cells. This effect could be related to modulation of vascular endothelial cadherin (VE-cadherin) expression. [, , ]

- Counteract vasoconstriction: Aminaphtone has demonstrated an ability to downregulate the production of endothelin-1 (ET-1), a potent vasoconstrictor. This effect has been observed both in vitro and in vivo. [, , ]

- Influence adhesion molecule expression: Some evidence suggests aminaphtone might interfere with the expression of adhesion molecules, such as vascular cell adhesion molecule 1 (VCAM-1) and intercellular adhesion molecule 1 (ICAM-1), which play a role in inflammatory processes. []

ANone: The modulation of these pathways by aminaphtone is believed to contribute to:

- Improvement in microcirculation: Aminaphtone treatment has been associated with increased skin blood perfusion in patients with Raynaud's phenomenon, suggesting an improvement in microvascular blood flow. [, , ]

- Reduction of edema: Clinical studies have reported a reduction in edema in patients with chronic venous insufficiency treated with aminaphtone, possibly due to its effects on vascular permeability. [, , ]

- Potential anti-inflammatory effects: While not fully understood, the modulation of adhesion molecules and endothelin-1 by aminaphtone suggests a possible role in regulating inflammatory responses. []

ANone: Aminaphtone has the molecular formula C18H13NO4 and a molecular weight of 307.29 g/mol. []

ANone: While the provided research papers do not delve into detailed spectroscopic analysis, the crystal structure of the oxidized form of aminaphtone has been characterized. It reveals the presence of hydrogen-bonded molecular ribbons and stacking interactions between aromatic rings. []

ANone: Detailed information on the absorption, distribution, metabolism, and excretion of aminaphtone is limited in the provided research papers. Further pharmacokinetic studies are needed to fully elucidate its behavior in vivo.

ANone: Aminaphtone has generally been shown to be well-tolerated in clinical studies, with a low incidence of severe adverse effects. [, , ] The most commonly reported side effect is headache, which often resolves with dose reduction or discontinuation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.